3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one
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Overview
Description
3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are widely recognized for their potential in medicinal chemistry, particularly in the development of antitumor agents .
Preparation Methods
The synthesis of 3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one typically involves the reaction of 2-chloroacetyl chloride with a suitable quinazoline precursor. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the carbonylation of methylene chloride or the oxidation of vinylidene chloride .
Chemical Reactions Analysis
3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines, leading to the formation of amides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits potential antitumor activity by inhibiting the growth of cancer cells.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one involves the inhibition of specific molecular targets such as enzymes or receptors. For instance, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) phosphorylation, leading to the suppression of tumor cell growth .
Comparison with Similar Compounds
Similar compounds to 3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one include other quinazoline derivatives such as:
Gefitinib: An EGFR inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119458-03-6 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
3-(2-chloroacetyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-13-9-5-3-2-4-8(9)11(16)14(7)10(15)6-12/h2-5H,6H2,1H3 |
InChI Key |
IEWWPNQZIPLNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C(=O)CCl |
Origin of Product |
United States |
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